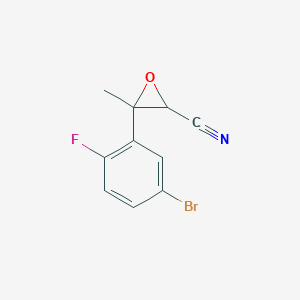
3-(5-Bromo-2-fluorophenyl)-3-methyloxirane-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Bromo-2-fluorophenyl)-3-methyloxirane-2-carbonitrile is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromo and fluoro substituent on a phenyl ring, an oxirane ring, and a carbonitrile group. These functional groups contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-fluorophenyl)-3-methyloxirane-2-carbonitrile typically involves multiple steps. One common method starts with the lithiation of 1-bromo-4-fluorobenzene using a lithium base in the presence of a solvent to form (5-bromo-2-fluorophenyl)lithium. This intermediate is then reacted with a suitable epoxide and a cyanide source under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance yield and selectivity.
化学反応の分析
Types of Reactions
3-(5-Bromo-2-fluorophenyl)-3-methyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The oxirane ring can be opened under acidic or basic conditions, leading to the formation of diols or other derivatives.
Addition Reactions: The carbonitrile group can undergo addition reactions with nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
Substitution: Products include substituted phenyl derivatives.
Oxidation: Products include diols or carboxylic acids.
Reduction: Products include amines or alcohols.
科学的研究の応用
3-(5-Bromo-2-fluorophenyl)-3-methyloxirane-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(5-Bromo-2-fluorophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with molecular targets through its functional groups. The bromo and fluoro substituents enhance its electrophilic properties, making it reactive towards nucleophiles. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological targets .
類似化合物との比較
Similar Compounds
- 3-(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone
- 2-(5-Bromo-2-fluorophenyl)propan-2-amine
- Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol
Uniqueness
The presence of both an oxirane ring and a carbonitrile group makes it versatile for various chemical transformations and applications in different fields .
特性
分子式 |
C10H7BrFNO |
|---|---|
分子量 |
256.07 g/mol |
IUPAC名 |
3-(5-bromo-2-fluorophenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C10H7BrFNO/c1-10(9(5-13)14-10)7-4-6(11)2-3-8(7)12/h2-4,9H,1H3 |
InChIキー |
DHMGJHHDBPNTLW-UHFFFAOYSA-N |
正規SMILES |
CC1(C(O1)C#N)C2=C(C=CC(=C2)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


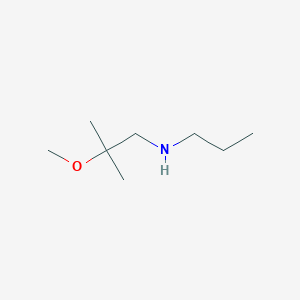
![1-[4-(Trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-yl]ethan-1-one](/img/structure/B13202079.png)
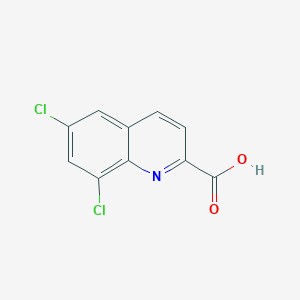

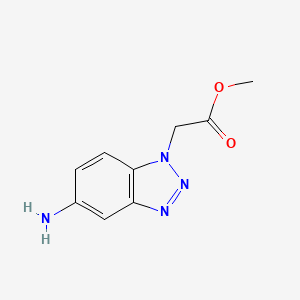

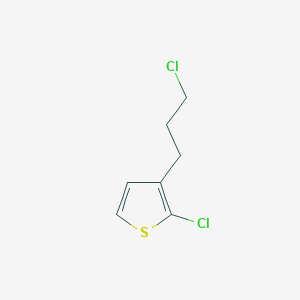
![({2-[1-(Chloromethyl)cyclobutyl]ethoxy}methyl)benzene](/img/structure/B13202122.png)
![[1-(Chloromethyl)cyclobutyl]cyclohexane](/img/structure/B13202129.png)
![[2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13202133.png)

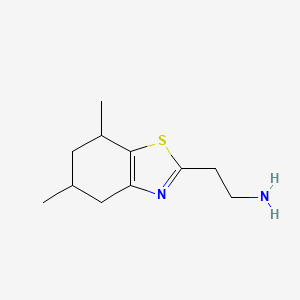
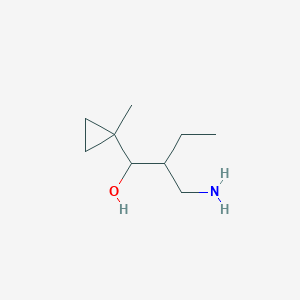
![2-tert-Butyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13202158.png)
